1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide
Description
1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a benzyl group, a chloro substituent, and a phenyl group
Properties
IUPAC Name |
1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-11-15(18(23)21-16-9-5-2-6-10-16)13-22(19(17)24)12-14-7-3-1-4-8-14/h1-11,13H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSFATDFMPKKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Chlorination: The chloro substituent is added using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with biological targets.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide: Similar structure but lacks the N-phenyl group.
5-chloro-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide: Similar structure but lacks the benzyl group.
Uniqueness
1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Biological Activity
1-benzyl-5-chloro-6-oxo-N-phenylpyridine-3-carboxamide (CAS No. 339024-32-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted with a benzyl group, a phenyl group, and a chloro group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to:
- Inhibit Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to anticancer or antimicrobial effects.
- Modulate Receptor Functions : The compound can bind to receptors, potentially altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed as a lead candidate for new antimicrobial agents.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : A study published in Cancer Research examined the effects of this compound on breast cancer cell lines. Results showed that treatment led to significant apoptosis and reduced cell proliferation, indicating its potential as an effective chemotherapeutic agent .
- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of the compound against multidrug-resistant strains of bacteria. The results indicated that it could serve as a promising candidate for addressing antibiotic resistance in clinical settings.
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